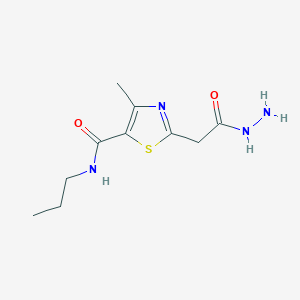
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is a compound used in organic synthesis. It is a colorless, viscous, and hygroscopic liquid that is soluble in water and common organic solvents. This compound is primarily used in the synthesis of organic compounds, such as esters and amides, as well as in the preparation of pharmaceuticals, dyes, and pigments. It is also used in the synthesis of heterocyclic compounds and in the preparation of catalysts. This compound is also known as zinc bromide, zinc bromide etherate, and zinc bromide-ether.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is believed to involve the formation of a complex between the zinc bromide and the ether. The complex is believed to be stabilized by the formation of a strong hydrogen bond between the two molecules. This complex is then believed to facilitate the formation of an intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
This compound, is not known to have any biochemical or physiological effects. It is a non-toxic compound and is not known to be hazardous to humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also a relatively non-toxic compound and is not known to be hazardous to humans or animals. However, it is a relatively unstable compound and must be handled with care. Additionally, it is a hygroscopic compound and must be stored in a dry environment.
Future Directions
The future directions for 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, include further research into its potential use as a catalyst in organic synthesis. Additionally, further research into its potential use as a pharmaceutical intermediate and its potential use in the synthesis of heterocyclic compounds is warranted. Additionally, further research into its potential use in the synthesis of dyes and pigments and its potential use in the preparation of catalysts is also warranted. Finally, further research into its potential use in other areas of scientific research, such as biochemistry and medicine, is also warranted.
Synthesis Methods
The synthesis of 2-ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is accomplished by reacting zinc bromide with ethyl ether in a reaction vessel. The reaction is performed under an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 70-80°C. The reaction is exothermic and a vigorous reaction is observed. The reaction is complete when the reaction mixture has a clear, colorless appearance. The product is then isolated by distillation and the ether is removed by evaporation.
Scientific Research Applications
2-Ethoxy-2-oxo-1-methylethylzinc bromide, 0.50 M in ether, is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of heterocyclic compounds, such as indoles, thiophenes, and pyridines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It is also used in the synthesis of dyes and pigments and in the preparation of catalysts.
properties
IUPAC Name |
bromozinc(1+);ethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDYBHAXSKGAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

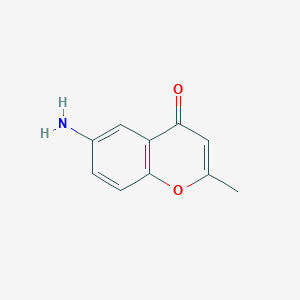



![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
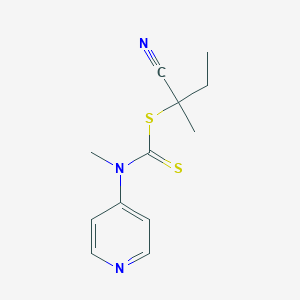
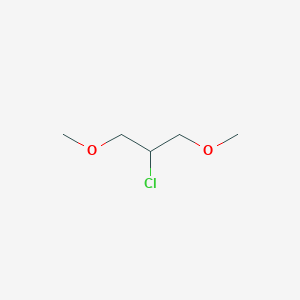
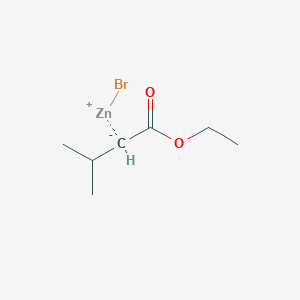
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
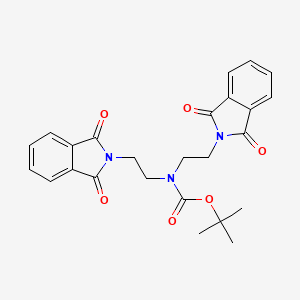
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
